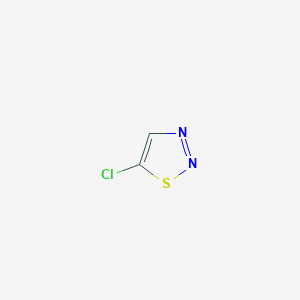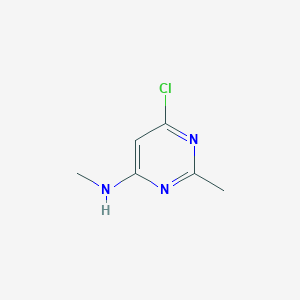
2-クロロ-6-フルオロベンゾイルクロリド
説明
2-Chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where a chlorine atom is substituted at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, 2-chlorobenzoyl chloride can be synthesized by chlorinating benzene in the presence of a catalyst, followed by fluorination to introduce the fluorine atom at the 6-position.
Direct Fluorination: Another approach is the direct fluorination of 2-chlorobenzoyl chloride using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 2-Chloro-6-fluorobenzoyl chloride can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are typically employed.
Major Products Formed:
Carboxylic Acids: Oxidation can yield 2-chloro-6-fluorobenzoic acid.
Alcohols: Reduction can produce 2-chloro-6-fluorobenzyl alcohol.
Amines: Substitution reactions can lead to the formation of 2-chloro-6-fluorobenzylamine.
科学的研究の応用
2-Chloro-6-fluorobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is utilized in the development of new pharmaceuticals, particularly in the design of anti-inflammatory and analgesic drugs.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides.
作用機序
Target of Action
The primary target of 2-Chloro-6-fluorobenzoyl chloride It has been used as an alkylating reagent in the synthesis of various compounds . Alkylating agents are known to interact with nucleophilic sites in biological molecules, such as the nitrogen atoms in DNA bases.
Mode of Action
2-Chloro-6-fluorobenzoyl chloride: acts as an alkylating agent . Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules and prevent their normal functioning, which can lead to the death of cells. In the case of 2-Chloro-6-fluorobenzoyl chloride , it can react with nucleophilic sites in other molecules, leading to the formation of covalent bonds.
Action Environment
The action, efficacy, and stability of 2-Chloro-6-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Furthermore, it may decompose under certain conditions, releasing irritating gases and vapors .
生化学分析
Biochemical Properties
2-Chloro-6-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. For example, it can react with amino groups in proteins, resulting in the formation of amide bonds .
Cellular Effects
2-Chloro-6-fluorobenzoyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of key signaling proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-fluorobenzoyl chloride involves its interaction with biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluorobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as exposure to moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluorobenzoyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as the selective modification of target proteins. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Chloro-6-fluorobenzoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the acyl chloride group, leading to the formation of corresponding carboxylic acids. These metabolic transformations can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-fluorobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells and its subsequent distribution to target sites .
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluorobenzoyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
類似化合物との比較
2-Chlorobenzoyl Chloride: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Fluorobenzoyl Chloride: Lacks the chlorine atom, leading to variations in chemical behavior.
2,6-Dichlorobenzoyl Chloride: Contains two chlorine atoms, altering its chemical properties and applications.
Uniqueness: 2-Chloro-6-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and utility in various chemical processes.
特性
IUPAC Name |
2-chloro-6-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAJZAKJGKJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229695 | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79455-63-3 | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















